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Compound of Interest

Compound Name: (S)-1-(3-Chlorophenyl)ethanol

Cat. No.: B144222

This guide provides a comprehensive overview of the spectroscopic data for the chiral
compound (S)-1-(3-Chlorophenyl)ethanol, a key intermediate in pharmaceutical synthesis.
The document is intended for researchers, scientists, and professionals in drug development,
offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (S)-1-(3-
Chlorophenyl)ethanol.

Table 1: *H NMR Data (400 MHz, CDCls)

Chemical Shift (8) . Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

~7.2-7.4 m - Ar-H

~4.89 q 6.4 CH-OH

~1.88 S - OH

~1.48 d 6.4 CHs

Note: Precise chemical shifts for the aromatic protons can vary depending on concentration
and solvent. The assignments are based on typical values for similar structures.[1]
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Table 2: **C NMR Data (100 MHz, CDCls)

Chemical Shift (6) ppm

Assignment

~144.3 C-CI (Aromatic)
~133.0 C (Aromatic)
~128.6 CH (Aromatic)
~126.8 CH (Aromatic)
~69.7 CH-OH

~25.3 CHs

Note: These assignments are based on analogous compounds and predictive models.

Experimental verification is recommended.[1]

ble 3: Thin Eilm)

Wavenumber (cm~—?) Assignment

~3356 O-H stretch (alcohol)
~3100-3000 =C-H stretch (aromatic)

~1598 C=C stretch (aromatic ring)
~1493 C=C stretch (aromatic ring)
~1089 C-O stretch (secondary alcohol)
~829 C-H out-of-plane bend

Note: The IR spectrum of aromatic compounds can show a complex pattern of absorptions in

the fingerprint region.[1][2][3]

Table 4: Mass Spectrometry Data (GC-MS)
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miz Interpretation

156 [M]* (Molecular ion)

141 [M - CHs]*

125 [M - OCHs]* or [M - H20 - H]*
111 [C7H4CI]*

77 [CeHs]*

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to confirm the chemical structure and

stereochemistry of (S)-1-(3-Chlorophenyl)ethanol.

Methodology:

Sample Preparation: A sample of approximately 5-10 mg of (S)-1-(3-Chlorophenyl)ethanol
was dissolved in ~0.7 mL of deuterated chloroform (CDCIs) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm
NMR tube.

Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.

'H NMR Acquisition: The 'H NMR spectrum was acquired with a spectral width of 16 ppm, a
relaxation delay of 1 s, and 16 scans.

13C NMR Acquisition: The 13C NMR spectrum was acquired with a spectral width of 250 ppm,
a relaxation delay of 2 s, and 1024 scans. Proton decoupling was applied to simplify the

spectrum.
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Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and
the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to
the TMS signal at 0.00 ppm for *H and the CDCIs solvent peak at 77.16 ppm for 13C. For
determining enantiomeric purity, a chiral derivatizing agent such as Mosher's acid could be
used to create diastereomers with distinguishable NMR signals.[4][5][6][7]

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in (S)-1-(3-Chlorophenyl)ethanol.

Methodology:

Sample Preparation: A drop of neat (S)-1-(3-Chlorophenyl)ethanol was placed between
two potassium bromide (KBr) plates to form a thin film.

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

Acquisition: The spectrum was recorded in the range of 4000-400 cm~1! with a resolution of 4
cm~1. A background spectrum of the clean KBr plates was recorded and subtracted from the
sample spectrum.

Data Analysis: The positions and relative intensities of the absorption bands were analyzed
to identify characteristic functional group vibrations.[8][9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of (S)-1-(3-

Chlorophenyl)ethanol.

Methodology:

Sample Introduction: The sample was introduced into the mass spectrometer via a Gas
Chromatography (GC) system to ensure sample purity.

Instrumentation: A GC-MS system equipped with an electron ionization (EIl) source was
used.
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e GC Conditions: A non-polar capillary column was used with helium as the carrier gas. The
oven temperature was programmed to ramp from 50°C to 250°C.

e MS Conditions: The mass spectrum was acquired in the m/z range of 50-500 using electron
ionization at 70 eV.[10][11][12]

o Data Analysis: The mass spectrum was analyzed to identify the molecular ion peak and the
major fragment ions. The fragmentation pattern provides valuable information for structural
elucidation.[11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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